molecular formula C16H12O4 B14449457 7,8-Dimethoxyphenanthrene-1,4-dione CAS No. 73453-73-3

7,8-Dimethoxyphenanthrene-1,4-dione

Cat. No.: B14449457
CAS No.: 73453-73-3
M. Wt: 268.26 g/mol
InChI Key: NPZRSIKHZBZZSF-UHFFFAOYSA-N
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Description

7,8-Dimethoxyphenanthrene-1,4-dione (CAS: 73453-73-3) is a phenanthrenequinone derivative with the molecular formula C₁₆H₁₂O₄ and a molecular weight of 268.26408 g/mol . Its structure features a phenanthrene backbone substituted with two methoxy groups at positions 7 and 8, and two ketone groups at positions 1 and 2. Key physicochemical properties include:

  • XLogP3: 2.9 (indicating moderate lipophilicity)
  • Hydrogen bond donors: 0
  • Hydrogen bond acceptors: 4
  • Polar surface area: 52.6 Ų
  • Rotatable bonds: 2 .

Properties

CAS No.

73453-73-3

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

7,8-dimethoxyphenanthrene-1,4-dione

InChI

InChI=1S/C16H12O4/c1-19-14-8-5-9-10(16(14)20-2)3-4-11-12(17)6-7-13(18)15(9)11/h3-8H,1-2H3

InChI Key

NPZRSIKHZBZZSF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C3=C(C=C2)C(=O)C=CC3=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethoxyphenanthrene-1,4-dione typically involves the cyclization of appropriate stilbene derivatives under UV irradiation. One common method includes the use of p-benzoquinone and cyclopentadiene in ethanol, followed by hydrogenation and bromination steps .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 7,8-Dimethoxyphenanthrene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7,8-Dimethoxyphenanthrene-1,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and cytotoxic effects.

    Medicine: Investigated for its potential therapeutic properties, particularly in cancer research.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 7,8-Dimethoxyphenanthrene-1,4-dione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The most structurally similar compound identified is 5-(4,7-Dihydroxy-2,8-dimethoxyphenanthren-1-yl)-7-hydroxy-2-methoxyphenanthrene-1,4-dione (IUPAC name) . This compound shares the phenanthrene-1,4-dione core but features additional hydroxyl and methoxy substituents (Table 1).

Table 1: Structural and Physicochemical Comparison
Property 7,8-Dimethoxyphenanthrene-1,4-dione 5-(4,7-Dihydroxy-2,8-dimethoxyphenanthren-1-yl)-7-hydroxy-2-methoxyphenanthrene-1,4-dione
Molecular Formula C₁₆H₁₂O₄ C₂₉H₂₂O₉
Molecular Weight (g/mol) 268.26 514.48
Hydrogen Bond Donors 0 3
Hydrogen Bond Acceptors 4 9
Substituents Methoxy (C7, C8), ketone (C1, C4) Methoxy (C2, C8), hydroxyl (C4, C7), ketone (C1, C4), additional phenanthrenyl group
XLogP3 2.9 Not reported
Key Observations:

Increased Polarity : The analog in has three hydroxyl groups, significantly increasing its hydrogen-bonding capacity and polarity compared to this compound.

Molecular Complexity : The additional phenanthrenyl group in the analog results in a larger molecular weight (514.48 vs. 268.26 g/mol) and higher structural complexity, which may influence bioavailability or target binding.

Functional Group Impact on Reactivity and Bioactivity

  • Methoxy vs. Hydroxy Groups : Methoxy groups in this compound enhance lipophilicity and metabolic stability compared to hydroxylated analogs, which are more prone to phase II metabolism (e.g., glucuronidation) .
  • Ketone Positioning: The 1,4-dione configuration is critical for redox activity, a feature shared with anthraquinones like doxorubicin, though direct evidence of this compound’s electrochemical behavior is lacking.

Limitations of Available Data

  • Biological Activity: No experimental data on cytotoxicity, enzyme inhibition, or pharmacokinetics are provided for this compound or its analogs in the cited evidence.

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